![molecular formula C14H20N2O4S B5504512 N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide CAS No. 6077-32-3](/img/structure/B5504512.png)

N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

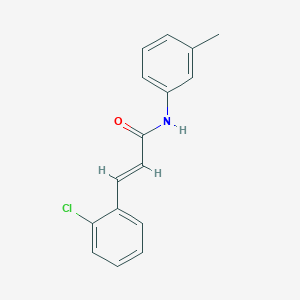

The synthesis of compounds related to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide often involves palladium-catalyzed reactions or other sophisticated organic synthesis methods. For instance, Sakamoto et al. (1988) described a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Sakamoto et al., 1988).

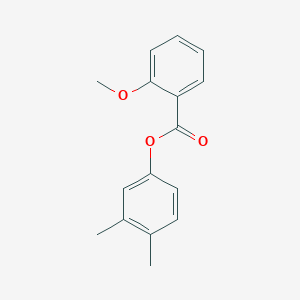

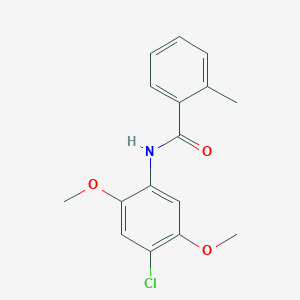

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied, revealing insights into their conformation and bonding. Gowda et al. (2007) explored the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, highlighting the anti conformation of the N—H bond, which is significant for understanding the molecular orientation and potential receptor interactions of the target compound (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of methanesulfonamide derivatives provide insights into their behavior in various chemical environments. Aizina et al. (2012) described the high electrophilic reactivity of a phenylmethanesulfonamide derivative, suggesting similar reactivity patterns for N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (Aizina, Levkovskaya, & Rozentsveig, 2012).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, including melting points, boiling points, and solubility, are crucial for their application in various fields. Karabacak, Cinar, and Kurt (2010) conducted a DFT study on N-(2-methylphenyl)methanesulfonamide, providing valuable data on vibrational transitions and NMR chemical shifts that could be analogous to the target compound (Karabacak, Cinar, & Kurt, 2010).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, is essential for the application of methanesulfonamide derivatives. Shealy, Krauth, and Laster (1984) explored the antineoplastic activity of a (methylsulfonyl)methanesulfonate derivative, indicating the potential biological activity of similar compounds (Shealy, Krauth, & Laster, 1984).

科学的研究の応用

Synthesis and Molecular Structure Analysis

- A study by Matlock et al. (2015) describes the synthesis of C-substituted morpholines, which could potentially include compounds similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide. These syntheses involve reactions with α-phenylvinylsulfonium salts and are notable for their high regio- and diastereoselectivity (Matlock et al., 2015).

- Karabacak et al. (2010) conducted a DFT-based computational study on molecules including N-(2-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. This research provides valuable insights into the structural and electronic properties of such compounds (Karabacak et al., 2010).

Biological and Medicinal Chemistry Applications

- The antimicrobial properties of sulfonamides, which include derivatives similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, were investigated by Oliveira et al. (2015). They studied the antimicrobial and modulating activity of sulfonamides against various strains of bacteria and fungi. The study highlights the potential use of such compounds in combating multi-drug-resistant microorganisms (Oliveira et al., 2015).

- Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors, including compounds structurally related to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, and tested them as inhibitors of various carbonic anhydrase isoenzymes. These inhibitors showed nanomolar inhibitory concentrations, indicating their potential as therapeutic agents (Supuran et al., 2013).

特性

IUPAC Name |

N-(2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-12-5-3-4-6-13(12)16(21(2,18)19)11-14(17)15-7-9-20-10-8-15/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHISEUBGQGSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)N2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351251 |

Source

|

| Record name | ST008219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6077-32-3 |

Source

|

| Record name | ST008219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)